Bismuth;sodium;oxygen(2-);dihydroxide
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Overview
Description
The compound with the identifier “Bismuth;sodium;oxygen(2-);dihydroxide” is known as 2-(cis-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound is a boronic ester, which is a class of organic compounds that contain a boron atom bonded to two alkoxy groups. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cis-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cis-2,6-dimethyl-3,6-dihydro-2H-pyran-4-ylboronic acid with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent like molecular sieves or anhydrous magnesium sulfate to remove water formed during the reaction. The reaction mixture is then heated to reflux, and the product is isolated by distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and isolation of the product. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(cis-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced to the corresponding borane using reducing agents like lithium aluminum hydride.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide).
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
2-(cis-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to form stable complexes with biological targets.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron-containing compounds are used to target and destroy cancer cells.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(cis-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The compound’s ability to form stable complexes with biological targets also underlies its potential use in drug development and cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling reactions.
Pinacolborane: A borane derivative used in hydroboration reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A similar boronic ester used in organic synthesis.
Uniqueness
2-(cis-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cis-2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl group, which imparts specific steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and a promising candidate for various scientific research applications.
Properties
IUPAC Name |
bismuth;sodium;oxygen(2-);dihydroxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Na.2H2O.O/h;;2*1H2;/q+3;+1;;;-2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQBFJYAEHYMKM-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[O-2].[Na+].[Bi+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[OH-].[OH-].[O-2].[Na+].[Bi+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiH2NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.984 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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